Methyl 3-(cyclohexyloxy)isoxazole-5-carboxylate
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Overview
Description
Methyl 3-(cyclohexyloxy)isoxazole-5-carboxylate is a chemical compound with the molecular formula C11H15NO4 and a molecular weight of 225.24 g/mol . It is a member of the isoxazole family, which is known for its diverse biological activities and therapeutic potential . This compound is used primarily in research and development, particularly in the fields of medicinal chemistry and pharmaceutical testing .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(cyclohexyloxy)isoxazole-5-carboxylate typically involves the cyclization of intermediate compounds. One common method involves the reaction of hydroxylamine hydrochloride (NH2OH·HCl) with a suitable precursor in refluxing methanol for 2-3 hours . This reaction yields the desired isoxazole compound, which can then be further modified to obtain this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(cyclohexyloxy)isoxazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions typically involve controlled temperatures and the use of solvents like methanol or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Methyl 3-(cyclohexyloxy)isoxazole-5-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological pathways and mechanisms.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-(cyclohexyloxy)isoxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to interact with various enzymes and receptors, modulating their activity and leading to biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methyl 3-(cyclohexyloxy)isoxazole-5-carboxylate include:
Uniqueness
This compound is unique due to its specific structure, which includes a cyclohexyloxy group attached to the isoxazole ring. This structural feature imparts distinct chemical and biological properties, making it valuable for specific research and development applications .
Biological Activity
Methyl 3-(cyclohexyloxy)isoxazole-5-carboxylate is a compound belonging to the isoxazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound can be described by the following chemical structure:
- Molecular Formula: C11H13N1O4
- Molecular Weight: 225.23 g/mol
This compound features a five-membered isoxazole ring, which is known for its role in various pharmacological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may act as an enzyme inhibitor or receptor modulator, affecting various signaling pathways and leading to significant biological effects.
Enzyme Inhibition
Research indicates that compounds within the isoxazole family can inhibit enzymes involved in critical metabolic pathways. For instance, studies have shown that certain isoxazole derivatives exhibit inhibitory effects on xanthine oxidase (XO), which is crucial for uric acid production. This suggests potential applications in treating conditions like gout and hyperuricemia .
Anticancer Activity
Recent studies have explored the anticancer potential of this compound and related compounds. For example, derivatives of isoxazole have been evaluated for their cytotoxic effects against various cancer cell lines, including breast (MCF7), colon (HCT116), and liver (Huh7) cancer cells.
Table 1: Cytotoxic Activity of Isoxazole Derivatives
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
5a | Huh7 | 2.3 | Cell cycle arrest |
5r | MCF7 | 17.9 | Apoptosis induction |
5t | HCT116 | >40 | Selective toxicity |
These findings indicate that this compound may induce cell cycle arrest and apoptosis in cancer cells, highlighting its potential as an anticancer agent .
Neuroprotective Effects
Isoxazoles have also been investigated for neuroprotective properties. Studies suggest that certain derivatives can protect neuronal cells from oxidative stress, potentially offering therapeutic benefits in neurodegenerative diseases like Alzheimer's .
Case Studies
- Study on Anticancer Activity: A study evaluated a series of isoxazole derivatives against various cancer cell lines using the sulforhodamine B assay. The results demonstrated that several compounds exhibited significant cytotoxicity with IC50 values ranging from 2.3 µM to >40 µM, indicating selective activity towards cancer cells compared to normal cells .
- Neuroprotective Study: Another investigation focused on the neuroprotective effects of isoxazole derivatives in models of oxidative stress-induced neuronal damage. The results showed that these compounds could significantly reduce cell death and preserve neuronal function .
Properties
Molecular Formula |
C11H15NO4 |
---|---|
Molecular Weight |
225.24 g/mol |
IUPAC Name |
methyl 3-cyclohexyloxy-1,2-oxazole-5-carboxylate |
InChI |
InChI=1S/C11H15NO4/c1-14-11(13)9-7-10(12-16-9)15-8-5-3-2-4-6-8/h7-8H,2-6H2,1H3 |
InChI Key |
LAGVSFKRKXZBHO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=NO1)OC2CCCCC2 |
Origin of Product |
United States |
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